molecular formula C9H9N3 B13580760 1-(Pyrimidin-2-yl)cyclobutane-1-carbonitrile

1-(Pyrimidin-2-yl)cyclobutane-1-carbonitrile

Cat. No.: B13580760
M. Wt: 159.19 g/mol
InChI Key: XSMZLXARJWOEFX-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)cyclobutane-1-carbonitrile is a heterocyclic compound featuring a pyrimidine ring attached to a cyclobutane ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-2-yl)cyclobutane-1-carbonitrile typically involves multicomponent reactions. One common method involves the reaction of pyrimidine-2-carbaldehyde with malononitrile and other enolizable compounds in the presence of a base such as sodium carbonate . This method provides mild reaction conditions and moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-2-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-(Pyrimidin-2-yl)cyclobutane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)cyclobutane-1-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrimidin-2-yl)cyclobutane-1-carbonitrile is unique due to the combination of the pyrimidine ring and the cyclobutane ring with a nitrile group. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

1-pyrimidin-2-ylcyclobutane-1-carbonitrile

InChI

InChI=1S/C9H9N3/c10-7-9(3-1-4-9)8-11-5-2-6-12-8/h2,5-6H,1,3-4H2

InChI Key

XSMZLXARJWOEFX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=NC=CC=N2

Origin of Product

United States

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